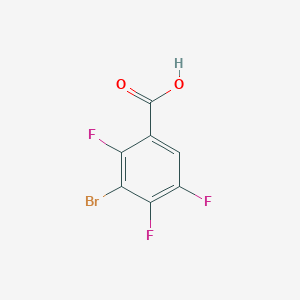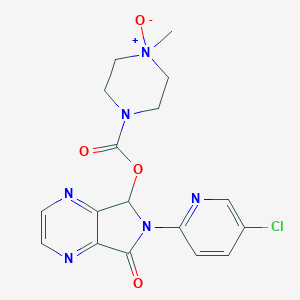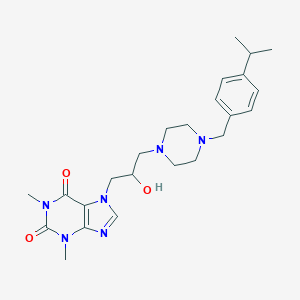
Theophylline, 7-(2-hydroxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 7-(2-hydroxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)- is a xanthine derivative that has been widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is known to have a bronchodilating effect which helps to relax the smooth muscles of the airways, making breathing easier. In addition to its clinical applications, theophylline has also been extensively studied in the field of scientific research due to its unique pharmacological properties.
作用机制
Theophylline works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic adenosine monophosphate (cAMP) in the body. By inhibiting this enzyme, theophylline increases the levels of cAMP, which in turn leads to the relaxation of smooth muscle and the dilation of blood vessels. Theophylline also has effects on calcium channels and adenosine receptors, which may contribute to its pharmacological effects.
生化和生理效应
Theophylline has a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which can lead to increased alertness and arousal. Theophylline also has effects on the cardiovascular system, including its ability to increase the heart rate and dilate blood vessels. In addition, theophylline has anti-inflammatory and immunomodulatory effects, which may make it useful in the treatment of conditions such as inflammatory bowel disease and rheumatoid arthritis.
实验室实验的优点和局限性
Theophylline has a number of advantages and limitations for use in lab experiments. One advantage is its well-established pharmacological profile, which makes it a useful tool for studying the effects of phosphodiesterase inhibition and cAMP signaling. Theophylline is also relatively inexpensive and easy to obtain, making it accessible to researchers with limited resources. However, theophylline has a narrow therapeutic window, meaning that it can be toxic at high doses. This can make it challenging to design experiments that use theophylline without risking toxicity.
未来方向
There are a number of potential future directions for research on theophylline. One area of interest is the development of new derivatives of theophylline that have improved pharmacological properties, such as increased potency or selectivity for certain targets. Another area of interest is the use of theophylline in combination with other drugs, such as bronchodilators or anti-inflammatory agents, to enhance their therapeutic effects. Finally, there is potential for theophylline to be used in the treatment of conditions beyond respiratory diseases, such as neurological disorders or autoimmune diseases.
合成方法
Theophylline can be synthesized through a number of different methods, including the direct reaction of theophylline-7-acetic acid with p-isopropylbenzylamine, or through the reaction of 7-bromotheophylline with p-isopropylbenzylamine. The synthesis process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yields and purity of the final product.
科学研究应用
Theophylline has been extensively studied in the field of scientific research due to its unique pharmacological properties. It has been shown to have a wide range of effects on the body, including its ability to stimulate the central nervous system, increase the heart rate, and relax smooth muscle. Theophylline has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potentially useful therapeutic agent for a range of conditions.
属性
CAS 编号 |
19976-95-5 |
|---|---|
产品名称 |
Theophylline, 7-(2-hydroxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)- |
分子式 |
C24H34N6O3 |
分子量 |
454.6 g/mol |
IUPAC 名称 |
7-[2-hydroxy-3-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H34N6O3/c1-17(2)19-7-5-18(6-8-19)13-28-9-11-29(12-10-28)14-20(31)15-30-16-25-22-21(30)23(32)27(4)24(33)26(22)3/h5-8,16-17,20,31H,9-15H2,1-4H3 |
InChI 键 |
WCZHUTAWPZQKSD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(CN3C=NC4=C3C(=O)N(C(=O)N4C)C)O |
规范 SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(CN3C=NC4=C3C(=O)N(C(=O)N4C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



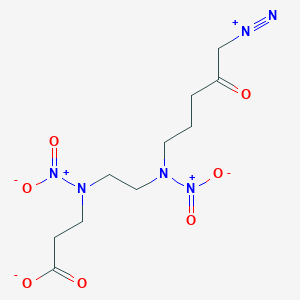
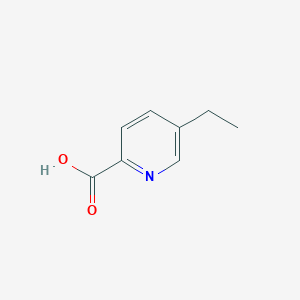
![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)

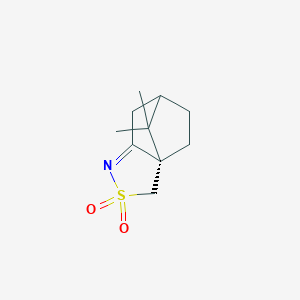

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)
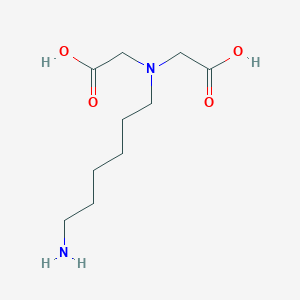

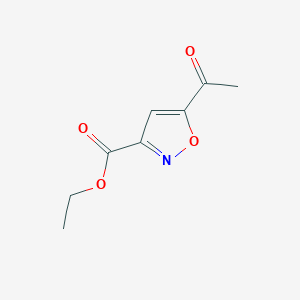
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)
![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)
